molecular formula C12H20FNO4 B1529696 Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1363382-13-1

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B1529696
CAS No.: 1363382-13-1
M. Wt: 261.29 g/mol
InChI Key: ZPAXXNFEMNYXCF-UHFFFAOYSA-N
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Description

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H20FNO4 and its molecular weight is 261.29 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H20FNO2C_{12}H_{20}FNO_2, with a molar mass of approximately 219.25 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for various synthetic applications in organic chemistry and pharmacology .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. A common method involves the bromofluorination of an azido precursor followed by reduction and Boc protection. This approach allows for efficient synthesis while maintaining high yields .

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds, particularly those targeting enzymes such as dipeptidyl peptidase IV (DPP-4). DPP-4 inhibitors are significant in the treatment of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels by prolonging the action of incretin hormones .

Case Studies and Research Findings

  • DPP-4 Inhibition : Research has demonstrated that compounds derived from this compound exhibit inhibitory activity against DPP-4, contributing to their potential as antidiabetic agents. A study highlighted the structure-activity relationship (SAR) of various DPP-4 inhibitors, indicating that modifications at the pyrrolidine ring can enhance binding affinity and potency .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, certain modifications have shown promise in inhibiting cancer cell proliferation in vitro, although further research is necessary to establish clinical relevance .
  • Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent. Studies assessing its bioavailability and metabolic stability are ongoing to optimize its application in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylateHydroxymethyl derivativeContains a hydroxymethyl group
Ethyl 3-fluoropyrrolidine-3-carboxylateFluorinated pyrrolidineLacks the Boc protection
Tert-butoxycarbonyl 4-fluoropyrrolidineStructural isomerDifferent position of fluorine on the pyrrolidine ring

This table illustrates how this compound compares structurally with related compounds, highlighting its unique features that contribute to its biological activity.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-5-17-9(15)12(13)6-7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAXXNFEMNYXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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